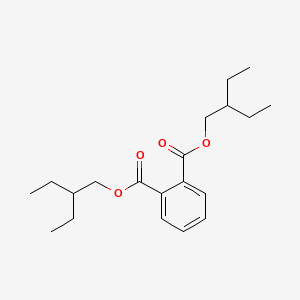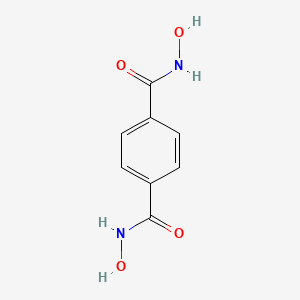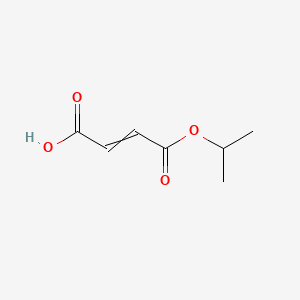
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester
Übersicht
Beschreibung
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester is a chemical compound that has been used in various reactions . It is also known as diisopropyl (2Z)-2-butenedioate .
Molecular Structure Analysis
The molecular formula of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester is C10H16O4 . The IUPAC Standard InChI is InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3/b6-5- . The molecular weight is 200.2316 .Chemical Reactions Analysis
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester is known to react with maleic anhydride and polyethylene, resulting in ethoxylated propoxylated products .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester include a molecular weight of 200.2316 . It is recommended to be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Studies
A study by Zheng, Yang, Cui, and Dang (2006) delved into the synthesis and characterization of 2-Butenedioic acid (Z)-monophenyl ester and its complexes with thorium (Th) and cerium (Ce). The research demonstrated that besides the bidentate carboxylate bonding to the central metal ions, the ethereal oxygen also coordinated, indicating a higher wave number shift of νC=O in the complexes than in the free ligand. This study opens avenues for further research into the coordination chemistry of similar compounds and their potential applications in materials science and catalysis (Zheng, Yang, Cui, & Dang, 2006).
Environmental and Analytical Chemistry
Cao (2010) provided a comprehensive review of phthalate esters, including compounds related to 2-Butenedioic acid (2Z)-, in foods. The review highlighted sources, occurrence, and analytical methods for detecting these compounds, emphasizing their ubiquitous environmental contamination and the health concerns associated with human exposure. Such studies are crucial for understanding environmental pollutants and developing more effective methods for their detection and analysis in food products (Cao, 2010).
Polymer and Materials Science
Rodriguez, Tashiro, and Atsumi (2014) expanded the capabilities of whole-cell biocatalysis by engineering Escherichia coli to produce various esters, including those related to 2-Butenedioic acid (2Z)-. This study highlights the biotechnological applications of such compounds in producing small to medium volatile esters used in numerous industries, showcasing the potential of microbial systems in sustainable chemical synthesis (Rodriguez, Tashiro, & Atsumi, 2014).
Environmental Toxicology and Biodegradation
Scholz (2003) investigated the ecotoxicity and biodegradation of phthalate monoesters, closely related to the chemical family of 2-Butenedioic acid (2Z)- esters. The study found that all esters were readily biodegradable and highlighted the acute aquatic toxicity's dependence on the carbon chain length of the alcohol moiety. Research like this is pivotal for evaluating the environmental impact and degradation pathways of chemical compounds, providing essential data for environmental protection and policy-making (Scholz, 2003).
Eigenschaften
IUPAC Name |
4-oxo-4-propan-2-yloxybut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUIHQFQLSWYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butenedioic acid (2Z)-, 1-(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester | |
CAS RN |
924-83-4 | |
| Record name | 2-Butenedioic acid (2Z)-, 1-(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



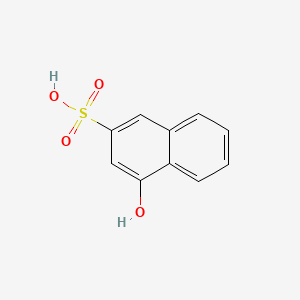
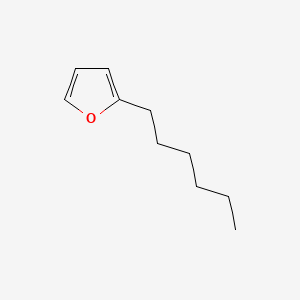

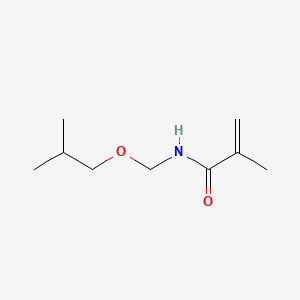
![[Benzyl(phosphonomethyl)amino]methylphosphonic acid](/img/structure/B1596447.png)
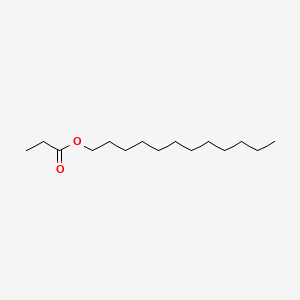
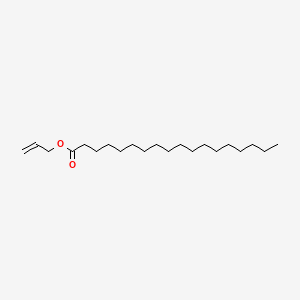
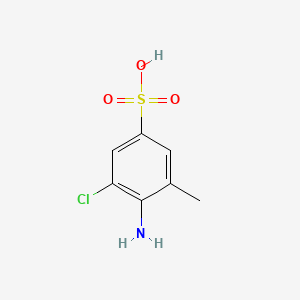

![2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1596452.png)
![2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]](/img/structure/B1596453.png)
